molecular formula C19H21ClN4O B11306192 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11306192
M. Wt: 356.8 g/mol
InChI Key: UGVOACLPAUDCIB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 5-position substitution: A methyl group, reducing steric bulk compared to phenyl or heteroaryl substituents seen in analogues.
  • 7-amine side chain: A tetrahydrofuran-2-ylmethyl group, which may enhance solubility and metabolic stability compared to pyridinylmethyl or morpholinyl groups .

This compound belongs to a class of molecules investigated for antimycobacterial activity, particularly against Mycobacterium tuberculosis (M.tb), via inhibition of ATP synthase . Its structural features are optimized for balancing lipophilicity, solubility, and target engagement.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H21ClN4O/c1-12-9-17(21-11-16-7-4-8-25-16)24-19(22-12)13(2)18(23-24)14-5-3-6-15(20)10-14/h3,5-6,9-10,16,21H,4,7-8,11H2,1-2H3

InChI Key

UGVOACLPAUDCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines, focusing on substituent effects and reported biological activity:

Compound Name 3-Substituent 5-Substituent 7-Amine Side Chain Key Biological Data (M.tb IC₅₀) References
Target Compound : 2-(3-Chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Chlorophenyl Methyl Tetrahydrofuran-2-ylmethyl Not explicitly reported
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl IC₅₀: 0.12–0.35 µM
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Phenyl 4-Chlorophenyl Not reported
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl IC₅₀: 0.15 µM
N-(3,4-Dimethoxyphenethyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 3,4-Dimethoxyphenethyl Not reported

Key Observations :

3-Substituent Effects: Chlorophenyl vs. However, fluorophenyl analogues (e.g., compound 47) show superior M.tb inhibition (IC₅₀: 0.15 µM), suggesting fluorine’s balance of electronegativity and lipophilicity is optimal for activity . Phenyl vs.

7-Amine Side Chain Modifications: Tetrahydrofuran-2-ylmethyl: This group may enhance solubility due to the oxygen-rich tetrahydrofuran ring, contrasting with pyridinylmethyl derivatives (e.g., compound 47), which prioritize π-π stacking but may suffer from metabolic instability . Morpholinyl/Alkylamino Groups: Compounds with morpholine or dimethylamino groups (e.g., N-(3-morpholinopropyl) derivatives) exhibit prolonged microsomal stability, suggesting the target’s tetrahydrofuran group could offer similar advantages .

Biological Activity Trends: Fluorophenyl and pyridinylmethyl-substituted compounds (e.g., 47) consistently show sub-micromolar M.tb inhibition, while chlorophenyl analogues lack explicit activity data. This gap highlights the need for targeted assays to evaluate the impact of chlorine’s larger atomic radius and Cl–π interactions .

Research Findings and Implications

  • Anti-Mycobacterial Potential: While fluorophenyl-pyridinylmethyl analogues dominate current research, the target compound’s unique combination of 3-chlorophenyl and tetrahydrofuran-2-ylmethyl groups warrants evaluation against M.tb strains resistant to existing scaffolds .
  • Physicochemical Properties : The tetrahydrofuran moiety likely improves water solubility (clogP ~3.5 estimated) compared to pyridinylmethyl derivatives (clogP ~4.2), aligning with drug-likeness criteria .
  • Synthetic Accessibility : The compound can be synthesized via SNAr or Suzuki-Miyaura cross-coupling, similar to methods used for trifluoromethylpyrazolo[1,5-a]pyrimidines .

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